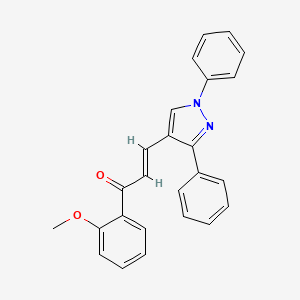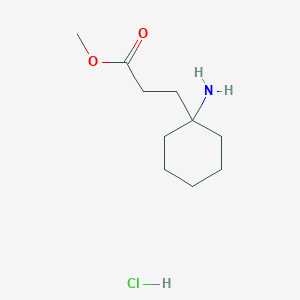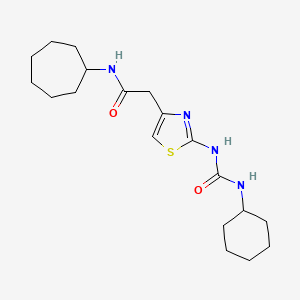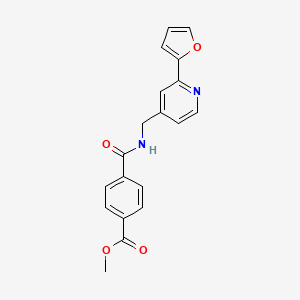![molecular formula C12H13FO2 B3009762 (S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol CAS No. 1604261-88-2](/img/structure/B3009762.png)
(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s occurrence in nature or its use in industry .
Synthesis Analysis
The synthesis of a compound refers to the methods used to create it in the lab. This can involve various chemical reactions, and the process can be quite complex .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, and the products of these reactions .Physical And Chemical Properties Analysis
The physical properties of a compound include characteristics like melting point, boiling point, density, and solubility. Chemical properties refer to the compound’s reactivity with other substances .科学的研究の応用
Anticancer Activity
Research has shown that certain spirocyclobutane derivatives possess significant anticancer properties. A study by El Malah et al. (2021) explored the chemical and anticancer activity of 3-chloro-3-chlorosulfenyl-4′-methylspiro[chroman-2,1′-cyclohexane]-4-one derivatives. These compounds demonstrated notable cytotoxicity against various cancer cell lines, including lung, prostate, pancreatic, and breast cancer, with IC50 values comparable or superior to the reference drug, Doxorubicin (El Malah et al., 2021).
Liquid Crystal Properties
Spirocyclobutane-containing compounds have been studied for their liquid crystal properties. A study by Chan et al. (1987) investigated esters incorporating cyclobutane, spiro[3.3]heptane, or dispiro[3.1.3.1]decane rings, revealing insights into the effects of these ring systems on liquid crystal behavior (Chan et al., 1987).
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of spirocyclobutane derivatives. For instance, Toda and Motomura (1974) explored the thermal [2+2] cycloaddition of certain compounds, forming various spirocyclobutane derivatives (Toda & Motomura, 1974). Additionally, D’yakonov et al. (2007) reported the Dzhemilev reaction for synthesizing spirocyclobutane derivatives (D’yakonov et al., 2007).
Antimicrobial Activity
Spirocyclobutane derivatives have also been investigated for their antimicrobial properties. Al-Romaizan (2020) synthesized new spiro[indol-thiazolidon- 2,4-diones] demonstrating potential as antimicrobial agents (Al-Romaizan, 2020).
Polymer Synthesis
Research by Sharts and Steele (1970) explored the synthesis of polyspirocyclobutanes and related spiropolymers, contributing to the understanding of polymer science (Sharts & Steele, 1970).
作用機序
Safety and Hazards
特性
IUPAC Name |
(4S)-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO2/c13-8-2-3-11-9(6-8)10(14)7-12(15-11)4-1-5-12/h2-3,6,10,14H,1,4-5,7H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGAWTNNXFFOEX-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=C(O2)C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B3009681.png)

![N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B3009683.png)


![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2,4,6-trioxohexahydro-5-pyrimidinecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B3009690.png)
![8-Chloroimidazo[1,2-a]pyrazine-3-sulfonyl chloride](/img/structure/B3009692.png)

![[4-(Aminomethyl)-octahydropyrido[2,1-c]morpholin-4-yl]methanol](/img/structure/B3009695.png)


